3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95%
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Overview
Description
3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% (3-B5DMPP), is an organic compound that is widely used in scientific research and laboratory experiments. It is a brominated phenol with a molecular weight of 308.2 g/mol, and has a melting point of 118-120°C. 3-B5DMPP is a white crystalline solid, and is soluble in acetone, ethanol, and methanol.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% is not completely understood, but it is believed to act as an inhibitor of aromatase, an enzyme involved in the synthesis of estrogens. It is also believed to inhibit the activity of other enzymes involved in the metabolism of drugs, such as cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% are not fully understood, but it is believed to have anti-inflammatory and antioxidant properties. It is also believed to have a role in the regulation of glucose metabolism, and may be useful in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% in laboratory experiments is its high purity, which makes it ideal for use in sensitive applications. However, it is important to note that 3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% is a powerful inhibitor of aromatase, and care must be taken to avoid its use in experiments involving the synthesis of estrogens.
Future Directions
In the future, 3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% may be used to develop new drugs for the treatment of a variety of diseases and conditions, including cancer, diabetes, and cardiovascular disease. It may also be used to develop new materials for use in industrial applications. Additionally, further research may be conducted to better understand the biochemical and physiological effects of 3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95%, and to develop safer and more effective ways to use it in laboratory experiments.
Synthesis Methods
3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% can be synthesized through the reaction of 3-bromo-4-hydroxybenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as toluene or acetonitrile, and the product is purified by recrystallization.
Scientific Research Applications
3-Bromo-5-(3,4-dimethoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of drug metabolism, and the development of new materials. It is also used as a catalyst in organic synthesis, and as a reagent in organic chemistry.
properties
IUPAC Name |
3-bromo-5-(3,4-dimethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSAKTYTAIFLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686436 |
Source
|
Record name | 5-Bromo-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-53-1 |
Source
|
Record name | 5-Bromo-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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